![molecular formula C14H16N4O3S B14362901 3-[(Dimethylsulfamoyl)amino]-N-(pyridin-2-yl)benzamide CAS No. 90234-15-4](/img/structure/B14362901.png)
3-[(Dimethylsulfamoyl)amino]-N-(pyridin-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(Dimethylsulfamoyl)amino]-N-(pyridin-2-yl)benzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzamide core substituted with a dimethylsulfamoyl group and a pyridin-2-yl group, which contribute to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Dimethylsulfamoyl)amino]-N-(pyridin-2-yl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of benzoic acid derivatives with amines under appropriate conditions.
Introduction of the Dimethylsulfamoyl Group: The dimethylsulfamoyl group is introduced via sulfonylation reactions, where dimethylsulfamoyl chloride reacts with the amine group on the benzamide core.
Attachment of the Pyridin-2-yl Group: The pyridin-2-yl group is attached through nucleophilic substitution reactions, where a pyridine derivative reacts with the benzamide core.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-[(Dimethylsulfamoyl)amino]-N-(pyridin-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridin-2-yl group or the benzamide core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate solvent and temperature conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzamide core or the pyridin-2-yl group.
Reduction: Reduced forms of the benzamide core or the dimethylsulfamoyl group.
Substitution: Substituted derivatives with various functional groups replacing the original substituents.
科学的研究の応用
3-[(Dimethylsulfamoyl)amino]-N-(pyridin-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 3-[(Dimethylsulfamoyl)amino]-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins, leading to modulation of their activities.
Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, cell proliferation, and apoptosis.
類似化合物との比較
Similar Compounds
3-[(Dimethylsulfamoyl)amino]-N-(pyridin-3-yl)benzamide: Similar structure but with the pyridinyl group at a different position.
3-[(Dimethylsulfamoyl)amino]-N-(pyridin-4-yl)benzamide: Another positional isomer with the pyridinyl group at the 4-position.
N-(Pyridin-2-yl)benzamide: Lacks the dimethylsulfamoyl group, resulting in different chemical properties.
Uniqueness
3-[(Dimethylsulfamoyl)amino]-N-(pyridin-2-yl)benzamide stands out due to the presence of both the dimethylsulfamoyl and pyridin-2-yl groups, which confer unique reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
90234-15-4 |
|---|---|
分子式 |
C14H16N4O3S |
分子量 |
320.37 g/mol |
IUPAC名 |
3-(dimethylsulfamoylamino)-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C14H16N4O3S/c1-18(2)22(20,21)17-12-7-5-6-11(10-12)14(19)16-13-8-3-4-9-15-13/h3-10,17H,1-2H3,(H,15,16,19) |
InChIキー |
QNSPUHQTLGEVQW-UHFFFAOYSA-N |
正規SMILES |
CN(C)S(=O)(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~1~,N~6~-Bis[(dimethylamino)methyl]hexanediamide](/img/structure/B14362824.png)
![6-Hydroxy-4,5-dihydro[1,1'-biphenyl]-2(3H)-one](/img/structure/B14362826.png)
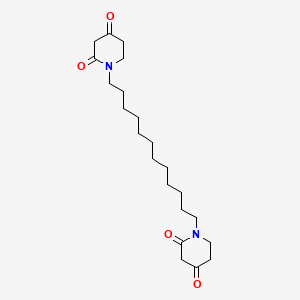

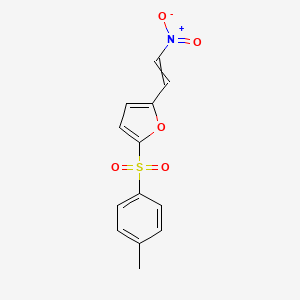

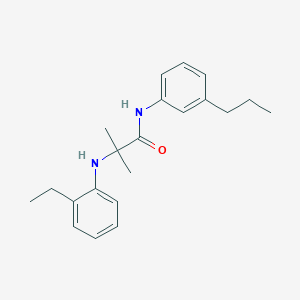
![[(3-Methylcyclohex-1-ene-1,2-diyl)bis(oxy)]bis(trimethylsilane)](/img/structure/B14362863.png)

![8-(2,2-Dimethylpropyl)-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B14362878.png)
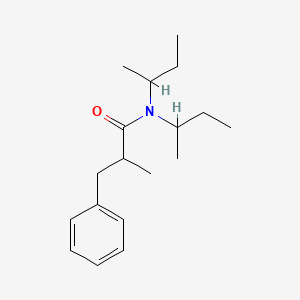
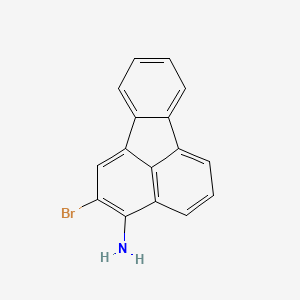
![6,6-Dimethyl-5-(methylcarbamoyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B14362921.png)
silane](/img/structure/B14362925.png)
